(3-Isopropoxy-4-methylphenyl)methanol
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Overview
Description
(3-Isopropoxy-4-methylphenyl)methanol: is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . It is characterized by the presence of an isopropoxy group and a methyl group attached to a phenyl ring, with a methanol group at the para position relative to the methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxy-4-methylphenyl)methanol typically involves the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Isopropoxy-4-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (3-Isopropoxy-4-methylphenyl)methanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3-Isopropoxy-4-methylphenyl)methanol is not well-documented. its derivatives may interact with specific molecular targets and pathways, influencing biological processes. The exact molecular targets and pathways would depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- (3-Isopropoxy-4-methylphenyl)(phenyl)methanol
- (3-Chlorophenyl)(3-isopropoxy-4-methylphenyl)methanol
- (4-Chlorophenyl)this compound
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable as a building block in organic synthesis and as a potential candidate for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(4-methyl-3-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-10(7-12)5-4-9(11)3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
YDZWKFOORUOQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)OC(C)C |
Origin of Product |
United States |
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